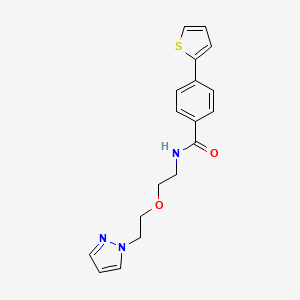

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

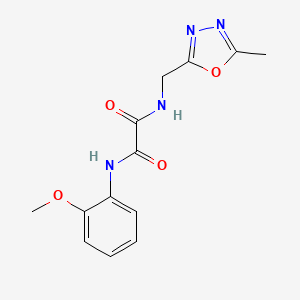

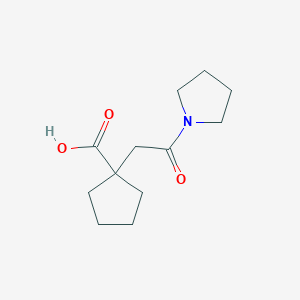

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is a chemical compound that is widely used in scientific research for its unique properties. This compound is known for its ability to selectively bind to certain receptors in the body, making it a useful tool in the study of various biological processes.

Aplicaciones Científicas De Investigación

Thiophene Derivatives in Heterocyclic Synthesis

Research has demonstrated the synthesis of thiophene derivatives through the coupling of specific carboxamides with various reagents to yield a variety of heterocyclic compounds including pyrazole, isoxazole, and pyrimidine derivatives. These compounds have applications in developing novel organic materials with potential utility in pharmaceuticals and electronics (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anti-tumor Agents from Pyrazoline Derivatives

A novel synthesis approach has been explored to produce pyrazoline derivatives showing significant anti-tumor activity. These compounds are synthesized using specific substrates and have shown promising effects against various cancer cell lines, illustrating their potential in cancer therapy (Nassar, Atta-Allah, & Elgazwy, 2015).

Fluorescent Dyes for Imaging and Sensing

The use of specific thioamides as building blocks in the synthesis of fluorescent dyes has been reported. These dyes exhibit fluorescence across a broad spectrum and are used in imaging and sensing applications. The dual fluorescence and high emission efficiency of these compounds make them suitable for various scientific and industrial applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Synthesis of Benzamide-Based Fluorophores

Research into the synthesis of benzamide-based fluorophores has led to the development of novel compounds with significant antiviral activities, particularly against the H5N1 avian influenza virus. These findings highlight the potential of such compounds in the development of antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Antioxidant Additives for Lubricating Oils

Studies have also explored the synthesis of novel thiazoles as potential antioxidant additives for lubricating oils. These compounds have shown promising results in enhancing the antioxidant properties of oils, indicating their utility in industrial applications to improve the performance and longevity of lubricating oils (Amer, Hassan, Moawad, & Shaker, 2011).

Mecanismo De Acción

Target of Action

The primary target of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, enhancing their ability to allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. Primarily, it influences the neuronal signaling pathways . By hyperpolarizing the neurons, it reduces their excitability, which can influence various neurological processes .

Pharmacokinetics

Similar compounds have shown improved metabolic stability over prototypical urea-based compounds . This suggests that this compound may also have favorable ADME properties, potentially leading to good bioavailability.

Result of Action

The activation of GIRK channels by this compound results in the hyperpolarization of neurons, reducing their excitability. This can have various effects at the molecular and cellular level, potentially influencing neurological processes .

Propiedades

IUPAC Name |

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-4-thiophen-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-18(19-9-12-23-13-11-21-10-2-8-20-21)16-6-4-15(5-7-16)17-3-1-14-24-17/h1-8,10,14H,9,11-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUYMUJPYSCAHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCOCCNC(=O)C2=CC=C(C=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2756351.png)

![Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2756364.png)

![(E)-3-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide](/img/structure/B2756370.png)